molecular formula C21H23NO5 B2837449 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 847182-70-1

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2837449
CAS No.: 847182-70-1
M. Wt: 369.417
InChI Key: RYXLDWHPRNOSOH-UHFFFAOYSA-N
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Description

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromen-4-one core, a dimethylamino group, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step usually involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Attachment of the Ethoxyphenoxy Group: This is typically done through an etherification reaction, where the phenol derivative reacts with an ethylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The chromen-4-one core can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((dimethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Uniqueness

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both the dimethylamino group and the ethoxyphenoxy group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-5-25-17-8-6-7-9-18(17)27-20-13(2)26-21-14(19(20)24)10-11-16(23)15(21)12-22(3)4/h6-11,23H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXLDWHPRNOSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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